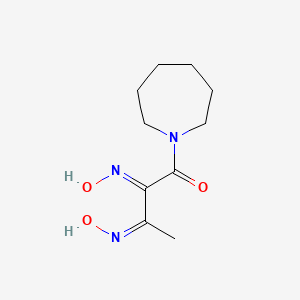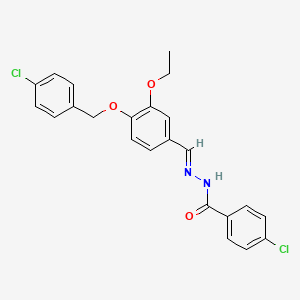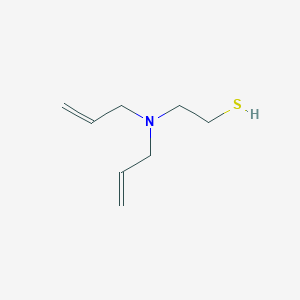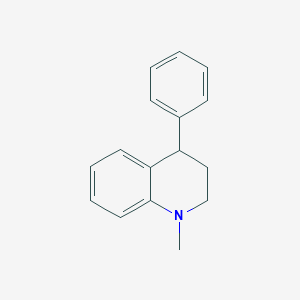![molecular formula C17H12BrF3N2O2 B12006897 (2E)-1-(4-bromophenyl)-4,4,4-trifluoro-2-[2-(4-methylphenyl)hydrazinylidene]butane-1,3-dione](/img/structure/B12006897.png)
(2E)-1-(4-bromophenyl)-4,4,4-trifluoro-2-[2-(4-methylphenyl)hydrazinylidene]butane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2Z)-1-(4-bromophenyl)-4,4,4-trifluoro-1,2,3-butanetrione 2-[(4-methylphenyl)hydrazone] is a synthetic organic compound characterized by the presence of bromine, fluorine, and hydrazone functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-1-(4-bromophenyl)-4,4,4-trifluoro-1,2,3-butanetrione 2-[(4-methylphenyl)hydrazone] typically involves the reaction of 4-bromobenzaldehyde with trifluoroacetylacetone in the presence of a base to form the intermediate 1-(4-bromophenyl)-4,4,4-trifluoro-1,2,3-butanetrione. This intermediate is then reacted with 4-methylphenylhydrazine under acidic conditions to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
(2Z)-1-(4-bromophenyl)-4,4,4-trifluoro-1,2,3-butanetrione 2-[(4-methylphenyl)hydrazone] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be employed.
Major Products
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(2Z)-1-(4-bromophenyl)-4,4,4-trifluoro-1,2,3-butanetrione 2-[(4-methylphenyl)hydrazone] has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of (2Z)-1-(4-bromophenyl)-4,4,4-trifluoro-1,2,3-butanetrione 2-[(4-methylphenyl)hydrazone] involves its interaction with molecular targets such as enzymes and receptors. The compound’s bromine and trifluoromethyl groups contribute to its binding affinity and specificity. The hydrazone moiety can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-bromophenyl)-4,4,4-trifluoro-1,2,3-butanetrione: Lacks the hydrazone moiety.
4,4,4-trifluoro-1,2,3-butanetrione: Lacks both the bromine and hydrazone groups.
1-(4-methylphenyl)-4,4,4-trifluoro-1,2,3-butanetrione: Lacks the bromine group.
Uniqueness
(2Z)-1-(4-bromophenyl)-4,4,4-trifluoro-1,2,3-butanetrione 2-[(4-methylphenyl)hydrazone] is unique due to the combination of bromine, trifluoromethyl, and hydrazone groups, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development.
Eigenschaften
Molekularformel |
C17H12BrF3N2O2 |
|---|---|
Molekulargewicht |
413.2 g/mol |
IUPAC-Name |
(Z)-4-(4-bromophenyl)-1,1,1-trifluoro-4-hydroxy-3-[(4-methylphenyl)diazenyl]but-3-en-2-one |
InChI |
InChI=1S/C17H12BrF3N2O2/c1-10-2-8-13(9-3-10)22-23-14(16(25)17(19,20)21)15(24)11-4-6-12(18)7-5-11/h2-9,24H,1H3/b15-14-,23-22? |
InChI-Schlüssel |
HYUVREOAFDLKMB-HYBMSBHASA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)N=N/C(=C(/C2=CC=C(C=C2)Br)\O)/C(=O)C(F)(F)F |
Kanonische SMILES |
CC1=CC=C(C=C1)N=NC(=C(C2=CC=C(C=C2)Br)O)C(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(E)-9-Anthrylmethylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-YL}sulfanyl)acetohydrazide](/img/structure/B12006827.png)




![2-[(4-allyl-5-{[(4-methylphenyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B12006840.png)




![2-(4-Chlorobenzyl)-1-[4-(4-fluorobenzyl)-1-piperazinyl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12006885.png)

![3-{4-[(4-Chlorobenzyl)oxy]phenyl}-N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12006894.png)

